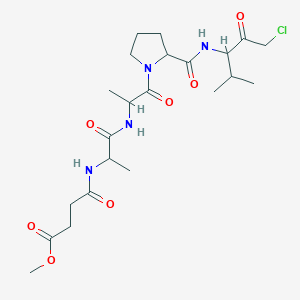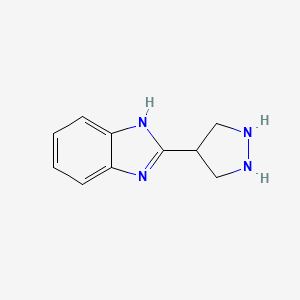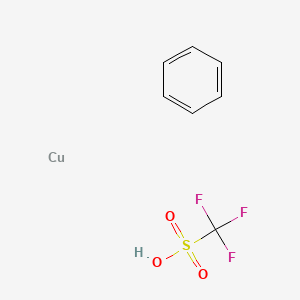
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride with 1,5-cyclooctadiene in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium undergoes various types of chemical reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: It facilitates the C-C coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Wissenschaftliche Forschungsanwendungen
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The compound acts as a homogeneous catalyst, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the activation of substrates and intermediates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is unique due to its specific ligand arrangement and catalytic properties. Similar compounds include:
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound also features a pentamethylcyclopentadienyl ligand but with rhodium as the central metal.
Dichloro(1,5-cyclooctadiene)ruthenium(II): This compound has a similar structure but lacks the pentamethylcyclopentadienyl ligand.
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound features triphenylphosphine ligands in addition to the pentamethylcyclopentadienyl ligand.
These compounds share some catalytic properties but differ in their specific applications and reactivity due to variations in their ligand structures and central metal atoms .
Eigenschaften
Molekularformel |
C18H28ClRu |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
chlororuthenium;(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
InChI-Schlüssel |
JBVMVFXUVNUNNG-ONEVTFJLSA-M |
Isomerische SMILES |
CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
Kanonische SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)

![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B12353127.png)
![3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide](/img/structure/B12353131.png)



![(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12353152.png)
![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
